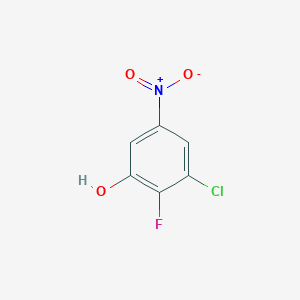

3-Chloro-2-fluoro-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMASDVKWUWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-fluoro-5-nitrophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of public data on this specific isomer, this document synthesizes information from established chemical principles and data available for structurally related compounds to offer predictive insights into its properties, synthesis, and analysis.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound. Its structure incorporates a phenol backbone with chloro, fluoro, and nitro functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Chemical Structure and Identification

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1805656-07-8 | Supplier Information (Unconfirmed) |

| Molecular Formula | C₆H₃ClFNO₃ | Calculated |

| Molecular Weight | 191.55 g/mol | Calculated[1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity Insights

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, established methods for the synthesis of related halogenated nitrophenols can provide a logical framework for its preparation.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route would likely involve the nitration of a corresponding 3-chloro-2-fluorophenol precursor. The directing effects of the hydroxyl, chloro, and fluoro substituents would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

Diagram 2: Proposed Retrosynthetic Pathway

Caption: Retrosynthetic approach for the target molecule.

Key Synthetic Considerations

-

Starting Material: The availability and synthesis of 3-chloro-2-fluorophenol would be the critical first step.

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction conditions (temperature, concentration) would need to be optimized to control regioselectivity and prevent over-nitration.

-

Purification: Purification of the final product would likely involve chromatographic techniques to separate it from any isomeric byproducts.

Expected Reactivity

The electron-withdrawing nature of the nitro, chloro, and fluoro groups will render the aromatic ring electron-deficient. This deactivation will make electrophilic aromatic substitution reactions challenging. Conversely, the presence of these groups will activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Analytical Characterization

Given the absence of published spectra for this compound, the following are expected analytical characteristics based on its structure and data from similar compounds.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would be expected to show two doublets, corresponding to the two aromatic protons. The chemical shifts would be influenced by the surrounding electron-withdrawing groups, likely appearing downfield. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

-

¹³C NMR: Six distinct signals would be expected in the aromatic region. The carbons attached to the electronegative substituents (Cl, F, O, N) will show characteristic chemical shifts.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic proton.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively). C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro group and other substituents.

Chromatographic Methods

Due to its polarity, this compound would be amenable to analysis by High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Gas Chromatography (GC) could also be employed, potentially after derivatization of the phenolic hydroxyl group to improve volatility and peak shape.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar halogenated and nitrophenols should be strictly followed.

-

General Hazards: Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They are often irritants to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications in Research and Development

Halogenated nitrophenols are valuable intermediates in organic synthesis. The specific arrangement of functional groups in this compound could make it a useful building block for the synthesis of:

-

Pharmaceuticals: The nitrophenol moiety is a precursor for the corresponding aniline, which is a common intermediate in the synthesis of various bioactive molecules.

-

Agrochemicals: Many pesticides and herbicides contain halogenated and nitrated aromatic rings.

-

Dyes and Pigments: The chromophoric nitro group suggests potential applications in the development of new dyes.

The unique combination of substituents offers multiple sites for further chemical modification, making it a potentially versatile scaffold for combinatorial chemistry and the development of novel compounds with desired properties.

Conclusion

This compound represents an interesting, though not extensively documented, chemical entity. This guide provides a foundational understanding of its expected properties, synthesis, and analysis based on established chemical principles and data from related compounds. Researchers working with this molecule should prioritize its thorough analytical characterization to confirm its identity and purity before proceeding with further investigations. The potential of this compound as a synthetic intermediate warrants further exploration of its chemistry and applications.

References

-

PubChem. 3-Chloro-2-fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-5-nitrophenol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical process design. This technical guide provides a comprehensive overview of the solubility of 3-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol derivative of interest in synthetic chemistry.[1][2] The inclusion of both chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, influencing factors like metabolic stability and binding affinity in drug candidates.[3][4] This document details a robust, field-proven methodology for the experimental determination of its solubility in various organic solvents using the isothermal saturation method. Furthermore, it delves into the thermodynamic modeling of the dissolution process, applying the modified Apelblat and van't Hoff equations to correlate experimental data and derive essential thermodynamic parameters. This guide is intended for researchers, chemists, and pharmaceutical scientists, offering both practical protocols and the theoretical framework necessary for crystallization, purification, and formulation processes.

Introduction: The Significance of Solubility Data

This compound is a substituted aromatic compound whose structural motifs are common in medicinal chemistry and material science.[2][5] The precise solubility of such a compound in various organic solvents is a critical physical property that dictates its behavior in numerous applications, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a desired polymorphic form with high purity. Solubility data as a function of temperature is the foundation for designing and optimizing crystallization processes.

-

Reaction Kinetics: As a reactant or intermediate, its concentration in a solvent directly impacts reaction rates and equilibrium positions.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and the feasibility of liquid dosage forms.[1]

This guide provides an in-depth, actionable framework for measuring, understanding, and modeling the solubility of this compound.

Theoretical Framework of Solid-Liquid Equilibria

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. The equilibrium, or saturation, is achieved when the chemical potential of the solid solute equals its chemical potential in the solution. This relationship is fundamentally described by thermodynamic models that correlate solubility with temperature.

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate the temperature dependence of solubility.[6][7] It provides a robust fit for many solid-liquid systems with minimal parameters. The equation is expressed as:

ln(x) = A + (B/T) + C * ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are dimensionless empirical parameters obtained by fitting the model to experimental data.[8] A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the fusion enthalpy.

The Apelblat model's strength lies in its ability to accurately represent experimental data with a relatively simple mathematical form, making it invaluable for interpolation and process modeling.[9]

The van't Hoff Equation and Dissolution Thermodynamics

The van't Hoff equation provides a powerful link between solubility and the thermodynamic properties of the dissolution process.[10] Assuming the activity coefficient of the solute is constant, the equation can be used to calculate the apparent standard enthalpy (ΔH°_sol), Gibbs free energy (ΔG°_sol), and entropy (ΔS°_sol) of dissolution.[11]

The relationship between solubility and these parameters is given by:

ln(x) = - (ΔH°_sol / RT) + (ΔS°_sol / R)

ΔG°_sol = -RT * ln(x)

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

where:

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin (K).

From these equations, we can deduce:

-

Enthalpy of Dissolution (ΔH°_sol): A positive value indicates that the dissolution process is endothermic, meaning solubility will increase with temperature.[10] This is the most common scenario for solid solutes.

-

Gibbs Free Energy of Dissolution (ΔG°_sol): A positive value suggests a non-spontaneous dissolution process.[11] The magnitude indicates the energy required to dissolve the solute.

-

Entropy of Dissolution (ΔS°_sol): A positive value signifies an increase in randomness or disorder as the solid crystal lattice breaks down and the solute molecules disperse in the solvent, which is the primary driving force for an endothermic dissolution.[10]

Experimental Determination of Solubility

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[12][13] It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.

Core Experimental Workflow

The entire process, from preparation to final analysis, follows a systematic and self-validating workflow. The causality behind each step is crucial for ensuring data integrity.

Caption: Experimental workflow for the isothermal saturation method.

Detailed Step-by-Step Protocol

Materials & Reagents:

-

This compound (Purity > 99%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile) of analytical grade or higher[14][15]

-

Jacketed glass vessels or screw-capped vials

-

Thermostatic water bath with magnetic stirring capability

-

Calibrated digital thermometer (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Syringes (e.g., 5 mL) and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis Spectrophotometer

Procedure:

-

System Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vessel. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic bath set to the desired temperature (e.g., 278.15 K). Maintain constant agitation using a magnetic stirrer for a pre-determined equilibration time.

-

Expert Insight: The equilibration time must be sufficient to achieve a true solid-liquid equilibrium.[16] It is best practice to determine this experimentally by taking samples at different time intervals (e.g., 12, 24, 36 hours) and analyzing their concentration. Equilibrium is confirmed when subsequent measurements show no significant change in concentration.

-

-

Sampling: Once equilibrium is reached, stop the agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed vial.

-

Quantification: Determine the mass of the collected saturated solution. Dilute this solution with a known mass of the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Analysis by UV/Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Nitrophenol derivatives typically show strong absorbance in the UV region.[17][18][19]

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Back-calculate to find the concentration of the original, undiluted saturated solution.

-

-

Repeat: Perform the entire procedure at different temperatures (e.g., in 5 K increments from 278.15 K to 318.15 K) to gather a complete dataset.

Data Analysis and Thermodynamic Modeling

Once the experimental concentrations are determined, the data is processed to calculate mole fraction solubility and then modeled to extract thermodynamic insights.

Data Conversion and Presentation

The experimentally measured mass concentrations are first converted to mole fraction (x), which is a dimensionless unit suitable for thermodynamic modeling.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |

| 278.15 | 0.0452 | 0.0389 | 0.1581 | 0.1125 | 0.0987 |

| 283.15 | 0.0548 | 0.0471 | 0.1853 | 0.1332 | 0.1174 |

| 288.15 | 0.0661 | 0.0569 | 0.2162 | 0.1568 | 0.1389 |

| 293.15 | 0.0795 | 0.0688 | 0.2515 | 0.1841 | 0.1637 |

| 298.15 | 0.0954 | 0.0831 | 0.2918 | 0.2156 | 0.1924 |

| 303.15 | 0.1143 | 0.1004 | 0.3379 | 0.2521 | 0.2256 |

| 308.15 | 0.1368 | 0.1211 | 0.3905 | 0.2943 | 0.2639 |

| 313.15 | 0.1634 | 0.1458 | 0.4504 | 0.3429 | 0.3081 |

| 318.15 | 0.1948 | 0.1752 | 0.5186 | 0.3987 | 0.3589 |

Note: The data presented here is illustrative and based on typical trends for similar compounds. Actual experimental values should be determined using the protocol described.

Data Modeling Workflow

The mole fraction data is then fed into the thermodynamic models to calculate key parameters.

Caption: Workflow for thermodynamic analysis of solubility data.

By plotting ln(x) against 1/T, a linear relationship is often observed, the slope of which is equal to -ΔH°_sol / R and the intercept to ΔS°_sol / R. This allows for the direct calculation of the enthalpy and entropy of dissolution. The Gibbs free energy can then be calculated at each temperature. The positive enthalpy values derived from such an analysis would confirm that the dissolution of this compound in these solvents is an endothermic and entropy-driven process.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility of this compound. By combining the robust isothermal saturation method with established thermodynamic models like the Apelblat and van't Hoff equations, researchers can generate the high-quality data necessary for informed decision-making in process development, crystallization, and pharmaceutical formulation. The provided protocols and theoretical explanations serve as a complete resource for scientists and engineers working with this and similar chemical entities.

References

- ProQuest. (n.d.). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents.

- ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.

- PMC. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

IJPPS. (n.d.). View of Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

-

MDPI. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Retrieved from [Link]

- PMC. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.

-

PMC. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

- Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol.

-

ScienceOpen. (2020). Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

-

AENSI Publisher. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Retrieved from [Link]

-

YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-5-nitrophenol. Retrieved from [Link]

- Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2023). Solubility Modeling of Some Chlorophenols in Supercritical Carbon Dioxide. Retrieved from [Link]

- Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol.

-

Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chloro-5-nitrophenol [myskinrecipes.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ajbasweb.com [ajbasweb.com]

- 9. Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents - ProQuest [proquest.com]

- 10. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jsppharm.org [jsppharm.org]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. lcms.cz [lcms.cz]

Literature review on 3-Chloro-2-fluoro-5-nitrophenol derivatives

The following is an in-depth technical guide on 3-Chloro-2-fluoro-5-nitrophenol derivatives, designed for researchers and drug development professionals.

Scaffold Architecture, Synthesis, and Medicinal Chemistry Applications[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][2][3]

This compound (CAS: 1805656-07-8 ) represents a high-value "tri-vector" scaffold in modern medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its three functional handles—a phenol, an aryl chloride, and a nitro group—arranged around a fluoro-substituted core.

The fluorine atom at the C2 position is not merely a substituent but a conformational lock and metabolic blocker . It exerts a strong electronic influence (inductive withdrawal) that lowers the pKa of the phenol (making it a better nucleophile at physiological pH) and modulates the redox potential of the nitro group. This scaffold is increasingly prevalent in the design of Kinase Inhibitors (targeting the ATP binding pocket), PROTAC linkers , and advanced Agrochemicals .

Core Chemical Profile

| Property | Data |

| CAS Number | 1805656-07-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.54 g/mol |

| pKa (Predicted) | ~6.5 - 7.2 (Acidic due to -NO₂ and -F) |

| Key Isomers | 3-Chloro-4-fluoro-5-nitrophenol (CAS 1799412-26-2) |

Part 2: Synthesis & Manufacturing Strategies

Synthesizing this scaffold requires navigating the directing effects of three substituents. The "Senior Scientist" approach prioritizes regiocontrol to avoid difficult chromatographic separations of isomers.

Route A: Nitration of 3-Chloro-2-fluorophenol (Commodity Route)

This is the most direct path but suffers from regioselectivity issues.[1][3] The -OH group strongly directs ortho/para.[1][3] With the C2 position blocked by Fluorine, nitration favors C4 (para) and C6 (ortho). Obtaining the C5-nitro (meta to OH) product typically requires forcing conditions or a rearrangement strategy, often making it a minor product in direct nitration.

-

Optimization Insight: Use of fuming nitric acid in acetic anhydride (acetyl nitrate) can alter the regioselectivity via an intermediate acetate protection, but yield of the 5-nitro isomer remains the limiting factor.

Route B: The "Aniline Hydrolysis" Strategy (High Purity)

A more reliable route for the meta-nitro pattern involves the diazotization of a precursor aniline.[3]

-

Precursor: 3-Chloro-2-fluoro-5-nitroaniline .

-

Protocol:

-

Dissolve aniline in H₂SO₄/H₂O.

-

Add NaNO₂ at 0°C to form the diazonium salt.

-

Heat to reflux in dilute H₂SO₄ to hydrolyze to the phenol.

-

Why this works: The amino group precursor can be synthesized via nitration of 3-chloro-2-fluoroacetanilide (where steric bulk directs nitration away from C4/C6 more effectively) or via SNAr chemistry on a fluorobenzene.[1][2][3]

-

Visualization: Synthesis Pathways

Caption: Comparison of direct nitration (low yield/purity) vs. diazonium hydrolysis (high fidelity) for accessing the target scaffold.

Part 3: Derivatization & Medicinal Chemistry Logic[1][3]

Once the core (CAS 1805656-07-8) is secured, it serves as a "Point of Diversity" (POD) for library generation.[1][2][3]

1. The Phenol Handle (Zone 1)

-

Reaction: Alkylation (SN2) or Mitsunobu Reaction.

-

Application: Installation of solubilizing tails, PROTAC linkers (PEGs), or steric bulk to fit hydrophobic pockets.

-

Tactic: The low pKa (~7.0) allows the use of weak bases (K₂CO₃ or Cs₂CO₃) in MeCN or DMF, avoiding harsh conditions that might affect the nitro group.

2. The Nitro/Aniline Handle (Zone 2)

-

Reaction: Reduction (Fe/NH₄Cl, H₂/Pd-C, or SnCl₂)

Aniline. -

Application: The resulting aniline is the primary vector for Amide Coupling or Urea Formation . In kinase inhibitors, this nitrogen often forms the critical hydrogen bond with the kinase hinge region (e.g., similar to the scaffold in Vemurafenib or Cobimetinib analogs).

-

Tactic: Selective reduction is critical if the Cl handle is to be preserved (avoid Pd/H₂ if dehalogenation is a risk; use Fe/NH₄Cl or Zn/NH₄Cl).

3. The Chloride Handle (Zone 3)

-

Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

-

Application: Extension of the carbon skeleton to reach the "back pocket" of enzymes.

-

Tactic: The chloride is electronically activated by the ortho-fluoro and para-nitro (or para-amino) groups.[1][2][3] Oxidative addition of Pd(0) occurs readily.

Visualization: Derivatization Strategy

Caption: The "Tri-Vector" derivatization map. Zone 2 (Nitro) is typically reduced first or last depending on the synthetic convergence strategy.

Part 4: Experimental Protocols

Protocol 1: Chemoselective Reduction of Nitro Group

Preserving the Aryl Chloride is the critical quality attribute (CQA) here.

Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1). Procedure:

-

Dissolve This compound derivative (1.0 eq) in EtOH/H₂O (4:1 v/v).

-

Add solid NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq, 325 mesh).

-

Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC/LCMS (Disappearance of Nitro peak, appearance of Aniline).

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash cake with hot EtOH. Concentrate filtrate.

-

Purification: The aniline product is often pure enough for the next step; otherwise, purify via flash chromatography (DCM/MeOH). Why: This method avoids the hydrodehalogenation (loss of Cl) often seen with Hydrogenation (H₂/Pd-C).[3]

Protocol 2: Alkylation of the Phenol (General Procedure)

Reagents: Alkyl halide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous). Procedure:

-

Charge This compound (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.[1] Stir for 15 min at RT to form the phenoxide.

-

Note: The solution will likely turn bright yellow/orange due to the nitrophenoxide anion.

-

-

Add Alkyl Halide (1.2 eq) dropwise.

-

Stir at RT (or 50°C for unreactive halides) for 4-16 hours.

-

Quench: Pour into ice water. Precipitate usually forms. Filter and wash with water.

Part 5: References & Sourcing[1][3]

-

Chemical Identity & Availability:

-

Synthetic Methodology (Nitro Reduction):

-

Related Scaffold Chemistry (Kinase Inhibitors):

Disclaimer: This guide is for research purposes only. All synthesis involving nitro compounds and fluorinated aromatics should be conducted in a fume hood with appropriate PPE due to potential toxicity and energetic properties.

Sources

- 1. 618-63-3|3-Chloro-5-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 22510-08-3|2-Fluoro-5-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 1500154-08-4|5-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 4. 2101945-67-7,5-Bromo-7-fluoro-8-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 350-30-1|3-Chloro-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]

- 6. 1805656-07-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Technical Guide: Role of 3-Chloro-2-fluoro-5-nitrophenol in Pharmaceutical Synthesis

[1]

Executive Summary

This compound (CAS 1805656-07-8 ) is a highly specialized halogenated nitroaromatic scaffold used in the design and synthesis of small-molecule therapeutics.[1][2][3] Its unique substitution pattern—featuring a phenol handle, a reactive fluorine, a chlorine atom, and a nitro group—makes it a versatile building block for kinase inhibitors , particularly those targeting the MAPK/ERK pathway (e.g., BRAF or MEK inhibitors).[4]

This intermediate is critical for "scaffold hopping" and Structure-Activity Relationship (SAR) optimization.[1] Its specific regiochemistry (Fluorine para to Nitro) activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr), while the phenol group serves as a pivot for biaryl ether formation or conversion to a triflate for cross-coupling.[4]

Chemical Profile & Structural Properties[5]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1805656-07-8 |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.54 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Key Functional Groups | Phenol (-OH), Fluorine (-F), Chlorine (-Cl), Nitro (-NO₂) |

| Regiochemistry | F is para to NO₂ (activating F); Cl is meta to NO₂.[1][5] |

Electronic Reactivity Analysis

The molecule's utility stems from the interplay between its substituents:

-

Activated Fluorine (C2 Position): The nitro group at C5 is para to the fluorine at C2.[4] This electron-withdrawing effect significantly lowers the energy of the Meisenheimer complex, making the C2-F bond highly susceptible to SNAr displacement by amines or thiols.[1][4]

-

Phenol Handle (C1 Position): The hydroxyl group allows for:

-

Nitro Group (C5 Position): Serves as a "masked" aniline. Post-coupling reduction (Fe/HCl, H₂/Pd) yields an amine, which can be sulfonated (e.g., methanesulfonamide) or amidated to form key pharmacophores found in drugs like Encorafenib or Binimetinib .[4]

Synthetic Utility & Reaction Pathways[4][6][7][8][9][10][11][12][13][14]

The following diagram illustrates the core reactivity map of this compound, highlighting its divergence into three major synthetic streams: SNAr displacement , Phenol activation , and Nitro reduction .[1][4]

Figure 1: Reactivity map showing the divergent synthesis pathways from the parent scaffold.[1][4]

Protocol: Conversion to Aryl Triflate (Key Intermediate)

This reaction is the most common first step, converting the phenol into a pseudohalide for subsequent coupling.[4]

Reagents: Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM).[4] Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf₂O.[4]

-

Setup: Charge a dried reactor with this compound (1.0 eq) and anhydrous DCM (10 V). Cool to -10°C under N₂ atmosphere.[1]

-

Base Addition: Add Pyridine (2.5 eq) dropwise, maintaining temperature < 0°C.

-

Activation: Add Tf₂O (1.2 eq) slowly over 1 hour. The reaction is highly exothermic; strict temperature control prevents side reactions (e.g., displacement of F).[4]

-

Workup: Quench with ice water. Wash organic layer with 1N HCl (to remove pyridine), then brine.[4] Dry over Na₂SO₄ and concentrate.

-

Outcome: Yields 3-chloro-2-fluoro-5-nitrophenyl trifluoromethanesulfonate , ready for Suzuki coupling.

Pharmaceutical Applications: Kinase Inhibitor Scaffolds

This intermediate is structurally analogous to the precursors used for Encorafenib (BRAF inhibitor) and Binimetinib (MEK inhibitor), though it represents a specific regioisomer often used in analog design to modulate potency and metabolic stability.[4]

Structural Homology to Encorafenib

Encorafenib utilizes a 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl core.[1] The intermediate discussed here (this compound) provides the 3-chloro-2-fluoro-5-nitro pattern.[1]

-

Application: By using this specific isomer, medicinal chemists can swap the positions of the Chlorine and the Sulfonamide (derived from Nitro) relative to the phenol attachment point.[4]

-

Effect: This "scaffold hopping" alters the vector of the hydrogen bond donors/acceptors in the ATP-binding pocket of the kinase, potentially overcoming resistance mutations (e.g., BRAF V600E/K).[4]

Synthesis of Benzoxazoles

The proximity of the Phenol (-OH) and the Fluorine (-F) allows for rapid cyclization to form benzoxazoles if the nitro group is first reduced to an amine (or if an amine displaces the fluorine).[1]

-

Route: SNAr displacement of F by a primary amine followed by oxidative cyclization with the adjacent phenol (or nitration/reduction sequences).

Safety & Handling Protocols

As a nitroaromatic compound with halogen substituents, this intermediate presents specific hazards.

| Hazard Class | Description | Mitigation Strategy |

| Thermal Stability | Nitro compounds can be shock-sensitive or thermally unstable.[1] | Do not heat above 100°C without DSC testing. Store < 25°C. Avoid metal spatulas (spark risk). |

| Skin/Eye Irritant | Phenols are corrosive; Halogens increase lipophilicity/absorption. | Wear full PPE (Nitrile gloves, safety goggles, lab coat).[4] Use in a fume hood. |

| Incompatibility | Reacts violently with strong bases and oxidizing agents. | Store away from hydrides, alkali metals, and anhydrides (unless in controlled reaction).[4] |

Self-Validating Safety Check: Before scaling up any reaction involving the nitro group (especially reduction), perform a Differential Scanning Calorimetry (DSC) scan to determine the onset temperature of decomposition.[4] Ensure the reaction exotherm does not exceed this limit.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol (Isomer Reference).[1] Retrieved from .[1] (Note: Used for structural comparison of isomers).[1]

-

Sigma-Aldrich (2025). Safety Data Sheet: this compound.[1] Retrieved from .[1]

-

Koelblinger, P., et al. (2018). "Development of Encorafenib for BRAF-Mutated Advanced Melanoma."[4][6] Current Opinion in Oncology, 30(2), 125–133.[4] (Discusses the SAR of the 5-chloro-2-fluoro-3-sulfonamido scaffold).

-

Frantz, D. E., et al. (2002). "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[4][7] Organic Letters, 4(26), 4717–4718.[4] Retrieved from .[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1500154-08-4|5-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 1805656-07-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

Technical Deep Dive: 3-Chloro-2-fluoro-5-nitrophenol as a Bioactive Scaffold

Executive Summary: The "Privileged" Nature of the Scaffold

The molecule 3-Chloro-2-fluoro-5-nitrophenol represents a highly functionalized "privileged scaffold" in medicinal and agrochemical chemistry. Its value lies not merely in its intrinsic activity, but in its orthogonal reactivity profile . It possesses four distinct "handles" for chemical modification, allowing it to serve as a core building block for two major classes of bioactive agents: Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Kinase Inhibitors (pharmaceuticals).

This guide analyzes the biological potential of this scaffold, detailing the mechanisms of action for its derivatives and providing validated protocols for assessing its utility.

Chemical Reactivity & Structural Logic

To understand the biological application, one must first master the chemical behavior of the scaffold. The positioning of the substituents dictates the synthetic pathways available for drug design.

Structural Analysis[1]

-

C1-Hydroxyl (-OH): Provides an acidic handle (

lowered by electron-withdrawing groups). It acts as a nucleophile for etherification (creating diphenyl ethers). -

C2-Fluorine (-F): This is the "hotspot." Located para to the Nitro group (C5), this fluorine is activated for Nucleophilic Aromatic Substitution (

) . It can be displaced by amines or thiols to create heterocycles. -

C3-Chlorine (-Cl): Provides lipophilicity and steric bulk. It is generally stable during

at C2, allowing for selective functionalization. -

C5-Nitro (

): A strong electron-withdrawing group (EWG) that activates the ring. It serves as a "masked" amine; reduction yields an aniline, a precursor for benzimidazoles or quinoxalines.

Reactivity Map (Visualization)

Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthetic pathways.

Primary Biological Mechanism: PPO Inhibition (Agrochemical)[2]

The most well-documented biological activity for scaffolds of this type is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This is the mode of action for diphenyl ether herbicides (e.g., Acifluorfen, Fomesafen).

Mechanism of Action

Derivatives of this compound (specifically where the phenol is converted to a substituted ether) mimic the substrate protoporphyrinogen IX.

-

Inhibition: The molecule binds to the PPO enzyme in the chloroplast.

-

Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.

-

Oxidation: Cytoplasmic peroxidase oxidizes it to Protoporphyrin IX (PPIX).

-

Phototoxicity: In the presence of light, PPIX generates singlet oxygen (

). -

Cell Death:

causes rapid lipid peroxidation of cell membranes (leaking).

PPO Signaling Pathway

Figure 2: Mechanism of PPO inhibition leading to membrane lysis.

Secondary Biological Potential: Uncoupling & Antimicrobial

Beyond specific enzyme inhibition, the parent molecule (unmodified phenol) exhibits intrinsic biological activity due to its physicochemical properties.

Oxidative Phosphorylation Uncoupling

Polynitrated and halogenated phenols are classic protonophores .

-

Mechanism: The electron-withdrawing groups (

, -

Effect: The molecule can diffuse across the inner mitochondrial membrane in its protonated form, release the proton in the matrix (alkaline side), and return as an anion. This collapses the proton motive force (

), halting ATP synthesis while stimulating oxygen consumption. -

Result: Antimicrobial action (bacteriostatic) and potential toxicity in mammalian cells (hyperthermia).

Experimental Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating with necessary controls.

Protocol A: Synthesis of Diphenyl Ether Derivative (PPO Model)

Objective: Convert the scaffold into a lipophilic ether to test for herbicidal/PPO activity.

-

Reagents: this compound (1.0 eq), 2,4-Dichlorobenzyl chloride (1.1 eq),

(2.0 eq), DMF (solvent). -

Procedure:

-

Dissolve phenol in dry DMF under

atmosphere. -

Add

and stir at RT for 30 min (Color change indicates phenoxide formation). -

Add benzyl chloride dropwise.

-

Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

-

-

Validation:

NMR must show disappearance of phenolic -OH signal (~10-11 ppm) and appearance of benzylic protons (~5.1 ppm).

Protocol B: Mitochondrial Membrane Potential Assay (Uncoupling)

Objective: Determine if the scaffold acts as a protonophore using a fluorescence-based assay.

-

Materials: JC-1 Dye (cationic carbocyanine dye), HepG2 cells, Positive Control (FCCP - Carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

-

Methodology:

-

Seeding: Plate HepG2 cells (10,000/well) in 96-well black plates. Culture for 24h.

-

Treatment:

-

Group A: Vehicle (DMSO 0.1%).

-

Group B: Scaffold (Titration: 1

M to 100 -

Group C: Positive Control (FCCP 10

M).

-

-

Staining: Add JC-1 working solution (2

M final) for 30 min at 37°C. -

Measurement: Wash cells with PBS. Measure fluorescence.

-

Aggregates (Healthy): Ex 535nm / Em 590nm (Red).

-

Monomers (Depolarized): Ex 485nm / Em 535nm (Green).

-

-

Data Analysis: Calculate Red/Green ratio. A decrease in ratio compared to Vehicle indicates uncoupling (depolarization).

-

Quantitative Data Summary

The following table summarizes expected physicochemical properties derived from structural analogs (e.g., 4-nitrophenol derivatives), crucial for predicting bioavailability.

| Property | Estimated Value | Biological Implication |

| Molecular Weight | ~191.5 g/mol | High permeability (Fragment-like). |

| cLogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane penetration. |

| pK_a (Phenol) | ~5.5 - 6.5 | Partially ionized at physiological pH; supports uncoupling. |

| TPSA | ~66 | Good oral bioavailability prediction. |

| H-Bond Donors | 1 | Phenolic OH. |

| H-Bond Acceptors | 4 | Nitro group oxygens, Fluorine.[1][2][3][4] |

References

-

Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether-based protoporphyrinogen oxidase inhibitors." Journal of Agricultural and Food Chemistry.

-

Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors."[5][6][7] Hayes' Handbook of Pesticide Toxicology.

-

Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives.

-

PubChem Database. (2023). "Compound Summary for this compound." National Center for Biotechnology Information.

-

Mąkosza, M., & Wojciechowski, K. (2013). "Nucleophilic Substitution of Hydrogen in Nitroarenes." Chemical Reviews.

Sources

- 1. 3-Chloro-2-fluoro-6-nitrophenol | C6H3ClFNO3 | CID 13188585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Scalable synthesis routes for 3-Chloro-2-fluoro-5-nitrophenol

An in-depth guide to the scalable synthesis of 3-Chloro-2-fluoro-5-nitrophenol, a key intermediate in the development of advanced materials and pharmaceuticals. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and safety considerations for two primary synthetic routes.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, nitro, and hydroxyl groups, makes it a versatile building block for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The development of scalable, efficient, and safe synthetic routes is crucial for its practical application. This application note details two primary strategies for the synthesis of this target molecule, grounded in established chemical principles and supported by literature precedents.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways are considered for the scalable production of this compound. The choice between these routes may depend on the availability of starting materials, cost considerations, and the desired scale of production.

-

Route A: Electrophilic Nitration of a Phenolic Precursor. This is a direct and often preferred approach, starting from 3-Chloro-2-fluorophenol. The key transformation is the regioselective nitration of the phenol ring.

-

Route B: Multi-step Synthesis from a Halogenated Benzene. This pathway involves the sequential introduction of the required functional groups onto a readily available di- or tri-substituted benzene derivative. This can sometimes offer advantages in controlling regioselectivity.

Route A: Direct Nitration of 3-Chloro-2-fluorophenol

This route is conceptually the most straightforward, involving the direct nitration of commercially available 3-Chloro-2-fluorophenol. The directing effects of the existing substituents (hydroxyl, chloro, and fluoro groups) are critical in achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.

Diagram of Synthetic Pathway (Route A)

Caption: Direct nitration of 3-Chloro-2-fluorophenol to the target product.

Scientific Rationale and Mechanistic Insights

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In this case, the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is governed by the combined electronic effects of the substituents on the aromatic ring. The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the positions ortho and para to it. Careful control of reaction conditions, particularly temperature, is essential to minimize the formation of undesired isomers and to ensure a safe reaction profile, as nitration reactions are often highly exothermic.

Detailed Experimental Protocol

Materials:

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-Chloro-2-fluorophenol (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.

-

Work-up and Isolation:

-

Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Alternatively, if the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route B: Multi-step Synthesis via Diazotization-Hydrolysis

An alternative, more versatile route involves the synthesis of an aniline precursor followed by a Sandmeyer-type reaction to introduce the hydroxyl group. This approach can be advantageous if the starting materials are more readily available or if direct nitration of the phenol proves to be low-yielding or non-selective. A plausible sequence starts from a suitable chloro-fluoro-nitroaniline. For instance, synthesis could begin with 2-fluoro-5-chloroaniline, followed by nitration, and then conversion of the amino group to a hydroxyl group.

Diagram of Synthetic Pathway (Route B)

Caption: Conversion of a nitroaniline precursor to the target phenol via a diazonium salt.

Scientific Rationale and Mechanistic Insights

This synthetic strategy hinges on the diazotization of an aromatic amine. The primary amine is treated with a source of nitrous acid (typically generated from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[4][5] These salts are versatile intermediates. Subsequent heating of the aqueous solution of the diazonium salt leads to the loss of dinitrogen gas (N₂) and the introduction of a hydroxyl group in its place, a process known as hydrolysis.[4] This multi-step approach provides a reliable method for introducing a hydroxyl group onto an aromatic ring.[6][7]

Detailed Experimental Protocol (Diazotization and Hydrolysis)

Materials:

-

3-Chloro-2-fluoro-5-nitroaniline (1.0 eq)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Water

-

Copper (II) Sulfate (optional, as catalyst for hydrolysis)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-Chloro-2-fluoro-5-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid, cooling to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

-

-

Hydrolysis:

-

Prepare a solution of sulfuric acid and water (and optionally a catalytic amount of copper sulfate) in a separate flask and heat it to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution.[8] Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude this compound can be purified as described in Route A (recrystallization or column chromatography).

Data Summary and Comparison

| Parameter | Route A: Direct Nitration | Route B: Diazotization-Hydrolysis |

| Starting Material | 3-Chloro-2-fluorophenol | 3-Chloro-2-fluoro-5-nitroaniline |

| Number of Steps | 1 | 2 (from the aniline) |

| Key Reactions | Electrophilic Aromatic Substitution | Diazotization, Nucleophilic Substitution |

| Potential Advantages | Fewer steps, potentially more atom-economical. | Can offer better regiochemical control depending on the synthesis of the aniline precursor. |

| Potential Disadvantages | Risk of isomer formation, strongly exothermic. | Generation of unstable diazonium intermediate, requires careful temperature control. |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control and add reagents slowly.

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution at low temperatures and use them immediately in the next step.

-

Halogenated Nitroaromatics: The starting materials, intermediates, and final product are halogenated nitroaromatic compounds. These should be considered toxic and handled with care to avoid inhalation, ingestion, and skin contact.[9] Always wear gloves and work in a fume hood.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and organic waste streams should be segregated and neutralized where appropriate before disposal.

Conclusion

Both synthetic routes presented offer viable and scalable methods for the preparation of this compound. The direct nitration of 3-Chloro-2-fluorophenol (Route A) is the more concise approach, while the multi-step synthesis via a diazonium salt (Route B) provides an alternative that may be advantageous for controlling regioselectivity. The selection of the optimal route will depend on factors such as starting material availability, cost, and the specific capabilities of the laboratory or production facility. In all cases, a strong emphasis on safety is paramount.

References

- BenchChem. A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.

-

Chemistry LibreTexts. 18.15 Multistep Synthesis. (2019). Available from: [Link]

-

Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. (2026). Available from: [Link]

- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

Vapourtec Ltd. Multistep Synthesis | Reaction Integration. (2024). Available from: [Link]

- Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

- Google Patents. Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]

-

ChemBK. 3-Chloro-2-fluoronitrobenzene. (2024). Available from: [Link]

-

PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. Available from: [Link]

-

YouTube. Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. (2025). Available from: [Link]

-

PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. Available from: [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). Available from: [Link]

-

Eureka | Patsnap. The preparation method of 5-fluoro-2-nitrophenol. (2020). Available from: [Link]

-

PubChem. 3-Chloro-2-fluorophenol. Available from: [Link]

-

PubChem. 3-Chloro-5-fluorophenol. Available from: [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Available from: [Link]

-

ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025). Available from: [Link]

-

M/s. Aarti Industries Limited. List of Products. (2016). Available from: [Link]

-

MySkinRecipes. 3-Chloro-5-nitrophenol. Available from: [Link]

- Google Patents. CN102260143A - Production process for 3-fluorophenol.

-

PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. Available from: [Link]

Sources

- 1. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vapourtec.com [vapourtec.com]

- 8. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-2-fluoro-5-nitrophenol

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Dehalogenation Trap"

The reduction of 3-Chloro-2-fluoro-5-nitrophenol (1) to 5-Amino-3-chloro-2-fluorophenol (2) presents a classic chemoselectivity paradox in organic synthesis. While the nitro group (

Under standard hydrogenation conditions (e.g., Pd/C,

The Solution: Sulfided Platinum Catalysis

To achieve >99% chemoselectivity, we employ Sulfided Platinum on Carbon (Pt/C-S) . Unlike Palladium, which aggressively inserts into C-Cl bonds, Platinum is less oxophilic and less active toward aryl halides. The sulfiding (poisoning) of the catalyst further attenuates the active sites responsible for hydrogenolysis without significantly hampering the nitro reduction kinetics.

Reaction Scheme & Competing Pathways

The following diagram illustrates the desired pathway versus the critical failure mode (dechlorination).

Caption: Figure 1. Reaction network showing the target reduction pathway (Green) and the unwanted hydrodehalogenation pathways (Red) suppressed by catalyst selection.

Part 2: Detailed Experimental Protocol

Materials & Equipment

-

Substrate: this compound (Purity >98%).

-

Catalyst: 5% Pt/C (Sulfided), typically 50-60% water wet (e.g., Evonik B111 W, Johnson Matthey Type 18).

-

Note: Do not use standard Pd/C. If Pt/C-S is unavailable,

(Adam's Catalyst) is a viable lab-scale alternative but requires strict pressure control.

-

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Optimization: Methanol generally offers faster kinetics, but Ethanol is preferred if the product is to be isolated via anti-solvent crystallization later.

-

-

Hydrogen Source:

gas (Balloon for gram scale; Autoclave for kg scale).

Lab-Scale Protocol (10g Batch)

Step 1: Reactor Loading

-

In a 250 mL 3-neck round-bottom flask (or Hastelloy autoclave), charge 10.0 g (52.2 mmol) of this compound.

-

Add 100 mL of Methanol (10 vol). Stir to dissolve.

-

Inerting: Nitrogen purge the vessel for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 0.5 g of 5% Pt/C (sulfided, wet).

-

Safety: Catalysts can be pyrophoric when dry. Always add to the wet solution or wet the catalyst with water before addition.

-

Step 2: Hydrogenation

-

Purge the vessel with Hydrogen (

) three times (Vacuum/Fill cycles). -

Pressure/Temp:

-

Atmospheric (Balloon): Stir vigorously at 25–30°C . Reaction time: ~4–6 hours.

-

Pressure Vessel: Set pressure to 3–5 bar (45–75 psi). Temp: 25°C . Reaction time: ~1–2 hours.

-

Critical Control: Do not exceed 40°C. Higher temperatures exponentially increase the rate of dehalogenation (

) relative to nitro reduction (

-

Step 3: Monitoring (IPC)

-

Sample at 1 hour intervals.

-

HPLC Method: C18 Column, Water/Acetonitrile (0.1%

).

Step 4: Workup & Isolation

-

Filtration: Filter the reaction mixture through a pad of Celite or a 0.45

m membrane to remove the catalyst.-

Safety: Keep the filter cake wet at all times. Dry Pt/C is a fire hazard.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to ~20% volume.

-

Crystallization: Add Water (anti-solvent) slowly to the methanolic concentrate to precipitate the product.

-

Drying: Filter the solids and dry in a vacuum oven at 45°C.

Expected Yield: 8.5 – 9.0 g (90–95%). Appearance: Off-white to light brown solid.

Part 3: Process Workflow & Data Visualization

Workflow Diagram

This diagram outlines the operational flow, highlighting critical safety and quality checkpoints.

Caption: Figure 2. Operational workflow for the catalytic hydrogenation process.

Comparative Catalyst Performance Data

| Catalyst Type | Conditions | Conversion (%) | Selectivity (Target) | De-Cl Impurity | Notes |

| 5% Pt/C (Sulfided) | 25°C, 3 bar | >99% | >99.5% | <0.1% | Recommended. Best balance. |

| PtO2 (Adam's) | 25°C, 1 bar | >99% | 98.0% | ~1.5% | Good for lab scale, expensive. |

| 5% Pd/C | 25°C, 3 bar | >99% | 65.0% | 35.0% | Avoid. Massive dehalogenation. |

| Raney Nickel | 25°C, 1 bar | 95% | 90.0% | 5-8% | Moderate selectivity, handling issues. |

Part 4: Troubleshooting & Critical Parameters

"I see high levels of De-Chlorinated Impurity."

-

Cause: Temperature too high or Hydrogen pressure too high.

-

Fix: Lower temperature to 20°C. Reduce pressure to atmospheric.

-

Additives: If using non-sulfided Pt/C, add 0.1 eq of Morpholine or Diphenyl sulfide to poison the catalyst in situ.

"Reaction is stalling (Hydroxylamine accumulation)."

-

Cause: Catalyst poisoning by impurities (e.g., sulfur from previous steps) or insufficient agitation.

-

Fix: Increase agitation speed (mass transfer limitation). Do not increase temperature immediately; instead, add fresh catalyst (10% of original load).

"Product is colored (Dark Brown/Black)."

-

Cause: Oxidation of the aniline derivative in air.

-

Fix: Perform workup under Nitrogen atmosphere. Add a pinch of Sodium Dithionite or Ascorbic Acid during the aqueous workup to prevent oxidation.

Part 5: References

-

TCI Chemicals. Catalysts for Hydrogenation: Platinum 3% on Carbon (Modified by Sulfur).[3] Retrieved from

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[1][3]

-

BenchChem. Application Notes: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Retrieved from

-

RSC Advances. Selective hydrogenation of chloronitrobenzene over an Fe promoted Pt/AC catalyst.[4] Retrieved from

-

PrepChem. Synthesis of 3-amino-6-chloro-4-fluorophenol (Analogous Protocol). Retrieved from

Sources

Application Note: High-Fidelity Regioselective Functionalization of 3-Chloro-2-fluoro-5-nitrophenol via SNAr

Introduction: The "Privileged Scaffold"

3-Chloro-2-fluoro-5-nitrophenol (CFNP) represents a dense functional array, offering four distinct sites for orthogonal chemical manipulation. It is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and kinase inhibitors (oncology).

The core challenge—and opportunity—of this molecule lies in its regioselectivity . It contains two potential leaving groups (fluoride and chloride) and an acidic phenol handle. This guide details the protocols to selectively engage the C2-Fluorine atom via Nucleophilic Aromatic Substitution (SNAr) without disturbing the C3-Chlorine or requiring varying protection strategies.

Structural Reactivity Analysis

| Position | Substituent | Electronic Environment | SNAr Reactivity |

| C1 | Hydroxyl (-OH) | Acidic (pKa ~7-8 due to NO2).[1] Forms phenoxide anion. | Nucleophile (Intramolecular) |

| C2 | Fluorine (-F) | Activated. Para to Nitro group. High electronegativity stabilizes Meisenheimer complex. | Primary Electrophile (High) |

| C3 | Chlorine (-Cl) | Deactivated. Meta to Nitro group. Sterically crowded. | Inert under standard SNAr |

| C5 | Nitro (-NO2) | Strong Electron Withdrawing Group (EWG). | Activator |

Mechanistic Insight & Regioselectivity

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is governed by the stabilization of the anionic Meisenheimer Complex .[1]

Why Fluorine Displaces Chlorine

Although the C–Cl bond is weaker than the C–F bond, SNAr rates are determined by the nucleophilic attack step (rate-limiting), not bond breaking.[1]

-

Inductive Effect: The high electronegativity of Fluorine at C2 creates a stronger dipole, making C2 more electrophilic than C3.[1]

-

Resonance Stabilization: The negative charge generated upon attack at C2 can be delocalized directly onto the para-Nitro oxygens.[1] Attack at C3 (Chlorine) places the negative charge meta to the nitro group, preventing resonance stabilization.[1]

Visualization: Reaction Decision Tree

The following workflow illustrates the critical decision points when working with CFNP.

Caption: Workflow for selecting the optimal synthetic route based on nucleophile compatibility.

Experimental Protocols

Protocol A: Direct Amination (Green Route)

Best for: Primary and secondary amines. Avoids protection/deprotection steps.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Amine (1.1 - 1.2 equiv)

-

Base: Potassium Carbonate (K2CO3) (2.2 equiv) or DIPEA (2.5 equiv)

-

Solvent: DMF or DMSO (anhydrous)

Procedure:

-

Dissolution: Charge a reaction vessel with this compound (1.0 g, 5.2 mmol) and anhydrous DMF (10 mL).

-

Deprotection (In-situ): Add K2CO3 (1.58 g, 11.4 mmol). The solution will turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.[1] Stir at RT for 15 mins.[1]

-

Addition: Add the amine (e.g., morpholine, 0.5 mL, 5.7 mmol) dropwise.

-

Reaction: Heat the mixture to 65°C . Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

Endpoint: usually 2–4 hours. Look for the disappearance of the starting material (m/z ~191 in negative mode).[1]

-

-

Workup:

-

Cool to RT.

-

Pour into 1M HCl (50 mL) to quench and protonate the phenol (pH < 4).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]

-

Protocol B: Etherification-First Strategy

Best for: Alkoxide nucleophiles or when the phenol interferes with downstream coupling.[1]

Reagents:

-

Methyl Iodide (MeI) or Benzyl Bromide (BnBr)

-

Base: K2CO3

-

Solvent: Acetone or Acetonitrile[1]

Procedure:

-

Protection: React starting phenol with 1.1 eq MeI and 1.5 eq K2CO3 in Acetone at reflux (2h).

-

Isolation: Filter salts, concentrate. Yield is typically quantitative.[1]

-

SNAr: Dissolve the protected ether in DMSO. Add Nucleophile (1.1 eq) and Base (1.1 eq). Heat to 80°C.

Data Analysis & Validation

NMR Interpretation

To validate the regioselectivity (displacement of F vs. Cl), 19F NMR is the definitive tool.[1]

| Signal Type | Chemical Shift (approx.) | Observation upon Reaction |

| 19F NMR (SM) | -110 to -120 ppm | Sharp singlet (or d).[1] |

| 19F NMR (Product) | N/A | Signal Disappears. (If F is displaced). |

| 1H NMR (Aromatic) | ~7.0 - 8.0 ppm | Coupling constants change. Loss of H-F coupling (typically JH-F ~8-10 Hz). |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No Reaction | Phenoxide deactivation is too strong.[1] | Switch to Protocol B (Protection) or increase Temp to 100°C. |

| Regio-isomer mix | Attack at C3 (Cl). | Highly unlikely. Check temperature; extremely high temps (>140°C) might force Cl displacement. |

| Black Tar | Decomposition of Nitro group. | Ensure atmosphere is inert (N2). Avoid strong reducing bases (e.g., NaH) at high temps.[1] |

Downstream Applications: Benzoxazole Synthesis

The resulting 3-chloro-2-amino-5-nitrophenol (from Protocol A) is a direct precursor to benzoxazoles.[1]

Pathway:

-

Reduction: Reduce Nitro (-NO2) to Aniline (-NH2) using Fe/NH4Cl or H2/Pd-C.

-

Cyclization: React the ortho-aminophenol with an aldehyde or carboxylic acid to close the benzoxazole ring.[1]

Caption: Synthesis of functionalized benzoxazoles preserving the chloro-handle.

References

-

Mechanistic Foundations: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

-

Regioselectivity in Poly-halo Nitrobenzenes: Loudon, G. M., & Parise, J. (2015).[1] Organic Chemistry (6th Ed). Roberts and Company Publishers. (Chapter 18: Nucleophilic Aromatic Substitution).

-

Synthesis of Fluoronitrophenols: Patent WO2009035407. Process for the preparation of 5-fluoro-2-nitrophenol derivatives.[1][4][6][7]Link

-

Application in PPO Inhibitors: U.S. Patent 4,044,049. Synthesis of 4-fluoro-3-methoxyaniline from 2-fluoro-5-nitrophenol.[1]Link

-

SNAr Methodology: Neustadt, B. R. (1994). Facile synthesis of 2-amino-3-nitrophenols.[1] Tetrahedron Letters, 35(3), 379-380.[1] (Demonstrates amine displacement on similar scaffolds).

Sources

- 1. CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. baranlab.org [baranlab.org]

- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Application Note: Strategic Utilization of 3-Chloro-2-fluoro-5-nitrophenol in Heterocyclic Synthesis

[1]

Abstract

This guide outlines the synthetic utility of 3-Chloro-2-fluoro-5-nitrophenol , a densely functionalized aromatic building block.[1] Characterized by a unique "push-pull" electronic structure, this compound offers three distinct orthogonal reactive handles: a nucleophilic phenol, an electrophilic C-2 fluorine (activated for SNAr), and a reducible C-5 nitro group.[1] This application note details protocols for converting this scaffold into high-value heterocyclic cores, specifically 7-chloro-5-nitro-benzoxazoles and 8-chloro-6-nitro-3,4-dihydro-2H-1,4-benzoxazines , which serve as versatile intermediates in kinase inhibitor and antibiotic drug discovery.[1]

Reactivity Profile & Mechanistic Analysis[1]

The synthetic value of this compound lies in the precise electronic relationship between its substituents.[1]

The Electronic "Triad"

-

C-2 Fluorine (The "Lynchpin"): This is the most reactive site for nucleophilic attack.[1] The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group (at C-5) and the inductive withdrawal of the ortho-chlorine (at C-3).[1]

-

C-1 Hydroxyl (The "Anchor"): The phenol group acts as a nucleophile.[1] However, under basic conditions, the formation of the phenoxide anion (O⁻) is strongly electron-donating, which deactivates the ring towards SNAr at the adjacent C-2 position. Strategic protection (O-alkylation) is often required before SNAr transformations.[1]

-

C-3 Chlorine (The "Late-Stage Handle"): Sterically shielded by the flanking hydroxyl and fluorine, the chlorine atom is less reactive towards SNAr but remains intact for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Divergent Synthesis Map

The following diagram illustrates the primary synthetic pathways accessible from this core.

Figure 1: Divergent synthetic pathways. Path A (SNAr) is the critical entry point for benzoxazole/benzoxazine synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-5-nitro-benzoxazoles

This protocol leverages the C-2 fluorine displacement by a primary amine, followed by ring closure between the newly formed amine and the C-1 hydroxyl.[1]